2-Chloro-1-isobutoxy-4-vinylbenzene
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Overview
Description
2-Chloro-1-isobutoxy-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, an isobutoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isobutoxy-4-vinylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-vinylphenol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isobutoxy-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted benzene derivatives.
Oxidation Reactions: Epoxides and other oxygenated compounds.
Reduction Reactions: Alkanes and other reduced products.
Scientific Research Applications
2-Chloro-1-isobutoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isobutoxy-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methoxy-4-vinylbenzene
- 2-Chloro-1-ethoxy-4-vinylbenzene
- 2-Chloro-1-propoxy-4-vinylbenzene
Uniqueness
2-Chloro-1-isobutoxy-4-vinylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJDKUPRIEABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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